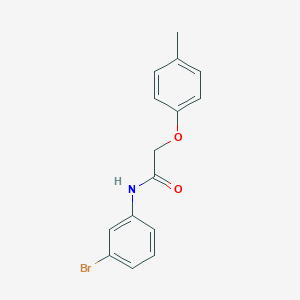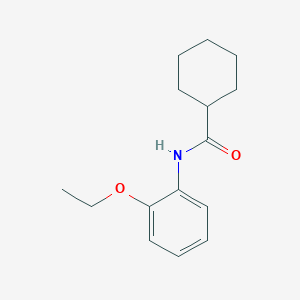
N-(2-ethoxyphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)cyclohexanecarboxamide, commonly known as eticyclidine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has been used for scientific research purposes since then. Eticyclidine is structurally similar to phencyclidine (PCP) and has been found to have similar effects on the central nervous system.
Wirkmechanismus
Eticyclidine acts as an antagonist at the NMDA receptor, binding to the receptor and blocking the action of glutamate, an excitatory neurotransmitter. This results in a decrease in the activity of the central nervous system, leading to sedation, analgesia, and dissociation.
Biochemical and Physiological Effects:
Eticyclidine has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Eticyclidine has also been found to decrease the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Eticyclidine has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, making it a useful tool for studying the role of this receptor in the central nervous system. It also has a relatively long half-life, allowing for prolonged effects and the ability to study the long-term effects of dissociative anesthetics.
One limitation of eticyclidine is its potency, which can make it difficult to control the dosage and can lead to potentially harmful effects. Additionally, its effects on the central nervous system can vary depending on the dose and the individual, making it difficult to generalize results.
Zukünftige Richtungen
There are several future directions for research on eticyclidine. One area of interest is the role of the NMDA receptor in the regulation of mood and behavior, and the potential use of dissociative anesthetics like eticyclidine in the treatment of mood disorders. Another area of interest is the potential use of eticyclidine as a tool for studying the neurobiology of addiction and substance abuse.
Conclusion:
Eticyclidine is a synthetic compound that has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It acts as an antagonist at the NMDA receptor, leading to sedation, analgesia, and dissociation. While it has several advantages for use in lab experiments, its potency and potential for harmful effects make it important to use with caution. Future research on eticyclidine may provide valuable insights into the neurobiology of mood disorders and substance abuse.
Synthesemethoden
The synthesis of eticyclidine involves the reaction of 2-ethoxyphenylmagnesium bromide with cyclohexanecarbonyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Eticyclidine has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. Eticyclidine has also been used to study the effects of dissociative anesthetics on pain perception and the regulation of mood.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-11-7-6-10-13(14)16-15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
ORXFPYPEXNURHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCCC2 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



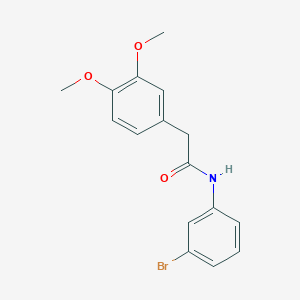
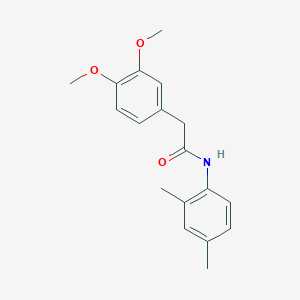

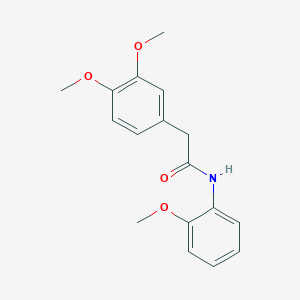
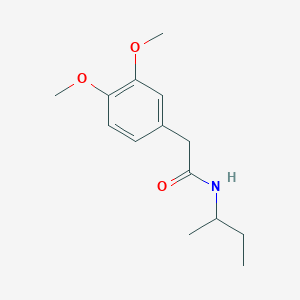
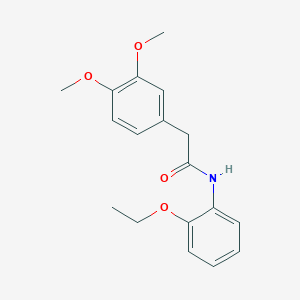
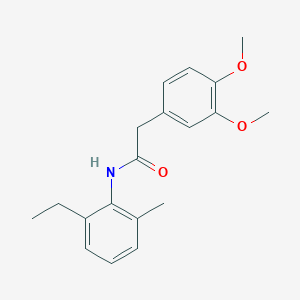
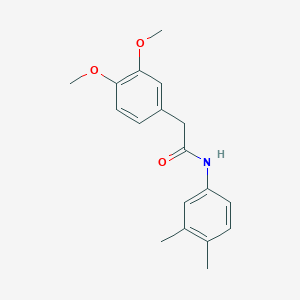
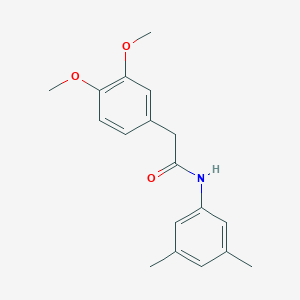
![Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)

